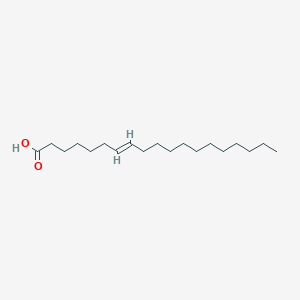

(E)-nonadec-7-enoic acid

Description

Properties

IUPAC Name |

(E)-nonadec-7-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSJMRUSWQBXNI-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313008 |

Source

|

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191544-99-7 |

Source

|

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191544-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elusive Origins: An In-Depth Technical Guide on the Putative Natural Sources of (E)-nonadec-7-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of (E)-nonadec-7-enoic acid, a specific mono-unsaturated fatty acid. A comprehensive review of available scientific literature and databases reveals a notable absence of documented natural sources for this compound. While its chemical properties are defined and it is available from commercial suppliers for research purposes, its presence in plants, animals, or microorganisms has not been substantiated in published research.

This guide therefore shifts its focus to provide valuable context for researchers interested in fatty acid analysis. It will detail the established methodologies for the extraction, identification, and quantification of fatty acids from biological matrices. This information is critical for any investigation into novel fatty acids and their potential biological roles.

Quantitative Data on Related Fatty Acids

In the absence of data for this compound, this section presents data on the abundance of other C19 fatty acids found in various natural sources. This is intended to provide a comparative framework for researchers.

Table 1: Quantitative Data of C19 Fatty Acids in Select Natural Sources

| Fatty Acid | Source Organism | Tissue/Fraction | Concentration/Percentage of Total Fatty Acids | Reference |

| Nonadecanoic acid (C19:0) | Bovine milk | Milk fat | 0.2-0.6% | Jensen, R. G. (2002). The composition of bovine milk lipids: January 1995 to December 2000. Journal of Dairy Science, 85(2), 295-350. |

| Nonadecanoic acid (C19:0) | Ruminant meat | Adipose tissue | ~0.5% | Wood, J. D., et al. (2008). Fat deposition, fatty acid composition and meat quality: A review. Meat science, 78(4), 343-358. |

| Nonadecenoic acid (isomer unspecified) | Marine sponges | Total lipids | Trace amounts | Imbs, A. B., et al. (2018). Fatty acid compositions of 12 species of sponges from the Sea of Okhotsk. Lipids, 53(5-6), 555-565. |

Experimental Protocols for Fatty Acid Analysis

The following section details a standard protocol for the extraction and analysis of fatty acids from a biological sample, a crucial methodology for researchers investigating lipid profiles.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of fatty acids within a biological sample to their corresponding methyl esters, which are more volatile and suitable for GC-MS analysis.

1. Lipid Extraction:

-

Objective: To isolate total lipids from the biological matrix.

-

Method: A modified Folch extraction is commonly employed.

-

Homogenize 1 gram of the sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Agitate for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% saline solution to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

2. Transesterification to FAMEs:

-

Objective: To convert fatty acids to their volatile methyl esters.

-

Method: Base-catalyzed transesterification is a common and rapid method.

-

Redissolve the extracted lipids in 1 mL of toluene.

-

Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

-

Vortex vigorously for 30 seconds.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Stop the reaction by adding 2 mL of 1 M NaCl and 1 mL of hexane (B92381).

-

Vortex and centrifuge at 1000 x g for 5 minutes.

-

The upper hexane layer containing the FAMEs is collected for analysis.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

Injector: Splitless mode at 250°C.

-

-

Typical MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

-

Identification: FAMEs are identified by comparing their retention times with those of known standards and by matching their mass spectra with libraries such as the NIST/Wiley library.

-

Quantification: The abundance of each FAME is determined by integrating the area under its chromatographic peak and comparing it to the area of an internal standard of known concentration.

Visualizations

The following diagrams illustrate the general workflow for fatty acid analysis and a conceptual representation of where this compound would fit within fatty acid classifications if it were to be found in nature.

A Technical Guide to the Potential Biological Activity of (E)-nonadec-7-enoic Acid

Disclaimer: Scientific literature detailing the specific biological activities of (E)-nonadec-7-enoic acid is not currently available. This document, therefore, provides a comprehensive overview of the potential biological functions of this compound by examining the known activities of its structural isomer, cis-10-nonadecenoic acid, and the broader class of long-chain monounsaturated fatty acids (LCMUFAs). The information presented herein is intended to serve as a guide for researchers and drug development professionals, highlighting potential areas of investigation for this compound.

Introduction to this compound and Long-Chain Monounsaturated Fatty Acids

This compound is a long-chain monounsaturated fatty acid with the chemical formula C19H36O2. Long-chain fatty acids are integral to numerous biological processes, serving as essential structural components of cellular membranes, functioning as energy storage molecules, and acting as signaling molecules in various metabolic pathways[1]. Their biological effects can be influenced by factors such as chain length and the position and configuration of double bonds.

Given the absence of direct studies on this compound, this guide will focus on the reported biological activities of a closely related isomer, cis-10-nonadecenoic acid, and the general properties of LCMUFAs to infer potential therapeutic applications and mechanisms of action.

Biological Activities of the Isomer, cis-10-Nonadecenoic Acid

cis-10-Nonadecenoic acid, a C19:1 monounsaturated fatty acid, has been the subject of research exploring its potential as an anti-tumor and immunomodulatory agent.

2.1. Anti-Tumor and Anti-Cancer Stem Cell Properties

Research has demonstrated that cis-10-nonadecenoic acid exhibits inhibitory effects on cancer cell proliferation. Specifically, it has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells[2][3]. Furthermore, recent studies have indicated that this fatty acid can suppress colorectal cancer stemness by downregulating key stem cell markers such as ALDH1, CD44, and CD133[4]. Some long-chain fatty acids have also been implicated in the inhibition of p53 activity[2][3].

2.2. Immunomodulatory Effects

cis-10-Nonadecenoic acid has been reported to prevent the production of tumor necrosis factor (TNF), an inflammatory cytokine, in mouse macrophages induced by lipopolysaccharide (LPS)[2][3]. This suggests a potential anti-inflammatory role for this molecule.

Quantitative Data for cis-10-Nonadecenoic Acid

The following table summarizes the available quantitative data on the biological activity of cis-10-nonadecenoic acid.

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Anti-proliferative Activity | HL-60 | IC50 | 295 µM | [2][3] |

Potential Biological Activities based on Long-Chain Monounsaturated Fatty Acids (LCMUFAs)

The broader class of LCMUFAs has been associated with a range of beneficial health effects, which may also be relevant to this compound.

4.1. Cardiovascular Health

Studies on fish oil-derived LCMUFAs suggest they can improve endothelial function and may help reduce the risk of cardiovascular disease[5][6]. These effects are potentially mediated by an improvement in the gut microbiota environment, leading to the production of beneficial short-chain fatty acids[5][6]. LCMUFAs have also been shown to suppress the development of atherosclerotic lesions in animal models[7].

4.2. Anti-Inflammatory and Metabolic Effects

LCMUFAs can suppress the production of inflammatory cytokines induced by LPS in macrophages[7]. Furthermore, they may play a role in regulating metabolic health by upregulating the PPAR signaling pathway, which is involved in fat metabolism and inflammation control[7][8].

Experimental Protocols: A Case Study with cis-10-Nonadecenoic Acid

The following section details a generalized experimental protocol for assessing the anti-proliferative effects of a long-chain fatty acid, based on methodologies used for studying cis-10-nonadecenoic acid's effect on HL-60 cells.

5.1. HL-60 Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of HL-60 cells.

Materials:

-

HL-60 human promyelocytic leukemia cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound (or other test compound)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator[9][10]. Cells are maintained in suspension and passaged to maintain logarithmic growth[11].

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/ml)[10][12].

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specific duration (e.g., 48 or 72 hours)[12][13].

-

MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product[13].

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, typically DMSO[13].

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 450 nm or 570 nm)[10].

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a potential signaling pathway that may be relevant to the biological activity of this compound.

Caption: Conceptual workflow for determining the cytotoxic activity of a compound.

Caption: Hypothesized signaling pathway for LCMUFAs leading to cellular effects.

Conclusion and Future Directions

While there is a significant gap in the scientific literature regarding the specific biological activities of this compound, the available data on its isomer, cis-10-nonadecenoic acid, and the broader class of long-chain monounsaturated fatty acids provide a strong foundation for future research. The potential for anti-tumor, anti-inflammatory, and cardioprotective effects warrants further investigation.

Future studies should focus on:

-

In vitro screening: Assessing the cytotoxic and anti-inflammatory properties of this compound across a panel of cancer cell lines and immune cells.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammation, and cardiovascular disease.

Such research will be crucial in determining the therapeutic potential of this long-chain monounsaturated fatty acid.

References

- 1. Oral Signals of Short and Long Chain Fatty Acids: Parallel Taste Pathways to Identify Microbes and Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cis-10-Nonadecenoic Acid - Biochemicals - CAT N°: 19749 [bertin-bioreagent.com]

- 4. An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain monounsaturated fatty acids improve endothelial function with altering microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. OMEGA-3 - How long chain-monounsaturated and -poly unsaturated fatty acids may have complementary activity - AgroFOOD Industry Hi Tech 35(2) 2024 [digital.teknoscienze.com]

- 9. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced proliferation inhibition of HL60 cells treated by synergistic all- trans retinoic acid/blue light/nanodiamonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04093H [pubs.rsc.org]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. Cell Culture and Assays [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Enigmatic C19: A Technical Guide to the Biological Roles of Monounsaturated Nonadecenoic Acids

For Immediate Release

[City, State] – [Date] – In the intricate world of lipidomics, the biological significance of odd-chain fatty acids is an emerging frontier. Among these, monounsaturated C19 fatty acids, or nonadecenoic acids, are attracting increasing scientific attention for their potential roles in a myriad of physiological and pathological processes. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of C19:1 fatty acids, from their fundamental properties to their potential as therapeutic targets.

This whitepaper consolidates available quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows associated with these unique lipid molecules. By presenting a clear and structured synthesis of existing knowledge, this guide aims to catalyze further investigation into the largely uncharted territory of C19 monounsaturated fatty acids.

Introduction to Monounsaturated C19 Fatty Acids

Monounsaturated C19 fatty acids (C19:1) are a class of odd-chain fatty acids characterized by a 19-carbon chain and a single double bond. The position and stereochemistry (cis or trans) of this double bond give rise to a variety of isomers, each with potentially distinct biological activities. While less abundant than their even-chain counterparts like oleic acid (C18:1), emerging evidence suggests that C19:1 fatty acids are not merely metabolic curiosities but active participants in cellular signaling and homeostasis.

This guide will focus on the known and potential biological roles of various nonadecenoic acid isomers, including their involvement in anti-tumor, anti-inflammatory, and antifungal activities.

Known Biological Roles and Quantitative Data

Research into the specific functions of C19:1 isomers is ongoing, but several key biological activities have been identified.

Anti-Tumor and Cytotoxic Effects

Certain C19:1 isomers have demonstrated promising anti-proliferative and cytotoxic effects against cancer cell lines.

-

cis-10-Nonadecenoic Acid: This isomer has been shown to inhibit the proliferation of human leukemia (HL-60) cells with a reported IC50 value of 295 µM[1]. Further studies suggest that long-chain fatty acids, including cis-10-nonadecenoic acid, may exert their effects in part by inhibiting the activity of the tumor suppressor protein p53[1].

Anti-Inflammatory Properties

The modulation of inflammatory pathways is another key area where C19:1 fatty acids may play a significant role.

-

cis-10-Nonadecenoic Acid: This isomer has been reported to prevent the production of tumor necrosis factor (TNF), a pro-inflammatory cytokine, in mouse macrophages stimulated with lipopolysaccharide (LPS)[1].

Antifungal Activity

Specific C19 fatty acids have also been investigated for their ability to inhibit the growth of pathogenic fungi.

-

6-Nonadecenoic Acid (6-NDA): This acetylenic fatty acid has demonstrated strong inhibitory activity against Candida albicans and Aspergillus fumigatus[2]. Studies suggest that its mechanism of action involves the disruption of lipid homeostasis within the fungal cell[2]. It has been shown to inhibit hyphal formation in C. albicans at concentrations ranging from 0.195 to 50.0 µg/mL[2]. One study reported a potent antifungal activity of 6-nonadecynoic acid against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of less than 4.3 µM[3]. The proposed mechanism for some acetylenic fatty acids involves the inhibition of sphingolipid biosynthesis[4].

Table 1: Summary of Quantitative Data for Monounsaturated C19 Fatty Acids

| Fatty Acid Isomer | Biological Activity | Cell Line/Organism | Quantitative Measurement | Reference(s) |

| cis-10-Nonadecenoic Acid | Anti-proliferative | Human leukemia (HL-60) | IC50: 295 µM | [1] |

| 6-Nonadecenoic Acid | Antifungal | Candida albicans | Inhibition of hyphal formation at 0.195–50.0 µg/mL | [2] |

| 6-Nonadecynoic Acid | Antifungal | Cryptococcus neoformans | MIC: < 4.3 µM | [3] |

Synthesis and Metabolism

The endogenous synthesis of odd-chain fatty acids, including C19, is less common than that of even-chain fatty acids. They are primarily thought to originate from the diet, particularly from dairy products and ruminant fats, where they are produced by microbial fermentation in the gut. However, some level of endogenous synthesis can occur, starting with propionyl-CoA as a primer instead of acetyl-CoA in the fatty acid synthesis pathway.

Once incorporated into the cellular lipid pool, monounsaturated C19 fatty acids can undergo β-oxidation for energy production or be esterified into more complex lipids such as phospholipids (B1166683) and triglycerides, thereby influencing membrane fluidity and lipid droplet formation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for (E)-nonadec-7-enoic Acid

For researchers, scientists, and drug development professionals, sourcing high-purity biochemicals is a critical first step in any experimental workflow. This technical guide provides an in-depth overview of the commercial availability of (E)-nonadec-7-enoic acid, a long-chain monounsaturated fatty acid. The guide details supplier information, provides representative experimental protocols for its use, and illustrates a potential signaling pathway in which it may be involved.

Commercial Sourcing of this compound

A survey of chemical suppliers has identified several commercial sources for this compound. The following table summarizes the available quantitative data for easy comparison. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| BLD Pharm | BD01374216 | 191544-99-7 | C₁₉H₃₆O₂ | 296.49 | Information available upon request | Inquire |

| MedChemExpress | HY-W718356 | 191544-99-7 | C₁₉H₃₆O₂ | 296.49 | >98% | 50 mg, 100 mg, 250 mg |

| Larodan | 10-1908 | 191544-99-7 | C₁₉H₃₆O₂ | 296.49 | >98%[1] | 25 mg |

Experimental Protocols

General Handling and Preparation of Fatty Acid Stock Solutions

Long-chain fatty acids are typically insoluble in aqueous media. Therefore, they are commonly dissolved in an organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. This stock is then further diluted in a suitable buffer or cell culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.

Materials:

-

This compound

-

Ethanol (anhydrous) or Dimethyl sulfoxide (B87167) (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, conical tubes

-

Vortex mixer

-

Water bath

Procedure:

-

Stock Solution Preparation:

-

Weigh out the desired amount of this compound in a sterile conical tube.

-

Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

-

Vortex thoroughly until the fatty acid is completely dissolved. Store the stock solution at -20°C.

-

-

Preparation of Fatty Acid-BSA Complex:

-

Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

-

In a sterile tube, add the desired volume of the this compound stock solution.

-

While vortexing gently, slowly add the BSA solution to the fatty acid solution. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

-

Incubate the mixture in a 37°C water bath for 30-60 minutes to allow for complex formation.

-

The final fatty acid-BSA complex solution can be sterile-filtered and is ready for use in cell culture experiments.

-

Cell-Based Assay for Fatty Acid-Induced Signaling

This protocol describes a general method for treating cultured cells with a fatty acid and subsequently analyzing downstream signaling events, such as the activation of a G-protein coupled receptor or a nuclear receptor.

Materials:

-

Cultured cells (e.g., HEK293 cells expressing a fatty acid receptor, or a relevant cell line for metabolic studies)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound-BSA complex solution

-

Control vehicle (BSA solution without fatty acid)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-PPARγ)

-

Reagents for downstream analysis (e.g., Western blotting, qPCR, or a reporter assay)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce basal signaling.

-

On the day of the experiment, treat the cells with various concentrations of the this compound-BSA complex or the vehicle control for the desired time period (e.g., 15 minutes for rapid signaling events, or several hours for changes in gene expression).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein.

-

-

Downstream Analysis:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Proceed with the desired downstream analysis, such as Western blotting to detect changes in protein phosphorylation or expression, or reverse transcription quantitative PCR (RT-qPCR) to measure changes in target gene expression.

-

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and potential biological mechanisms, the following diagrams have been generated using the DOT language for Graphviz.

Caption: A representative experimental workflow for using this compound.

Caption: Hypothetical signaling pathways for a long-chain fatty acid.

Potential Biological Activity and Signaling Pathways

While research specifically on this compound is limited, long-chain monounsaturated fatty acids are known to exert biological effects through various mechanisms, primarily by acting as signaling molecules. Two key receptor families are often implicated:

-

G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids are endogenous ligands for several GPCRs, most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4). Activation of these receptors can lead to a variety of downstream signaling cascades. For instance, GPR40 activation in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion.[2][3][4][5][6]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives can also act as ligands for PPARs, which are nuclear receptors that regulate gene expression.[7][8] There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These genes are involved in lipid metabolism, inflammation, and cellular differentiation.

The provided diagram illustrates a hypothetical scenario where a long-chain fatty acid like this compound could activate both a cell surface receptor (GPR40) and an intracellular nuclear receptor (PPARγ), leading to downstream cellular responses.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization for specific cell types and experimental conditions. The signaling pathway depicted is hypothetical and based on the known activities of similar long-chain fatty acids; the specific involvement of this compound in these pathways requires further investigation.

References

- 1. larodan.com [larodan.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary supplementation with long-chain monounsaturated fatty acids attenuates obesity-related metabolic dysfunction and increases expression of PPAR gamma in adipose tissue in type 2 diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of (E)-nonadec-7-enoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-nonadec-7-enoic acid is a long-chain monounsaturated fatty acid with a 19-carbon backbone. The precise analytical determination of such fatty acids is crucial for understanding their metabolic pathways, and potential roles in health and disease. This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound in biological matrices. The methodologies described are based on established principles of fatty acid analysis and can be adapted and validated for specific research needs.

Data Presentation

As no specific quantitative data for this compound in biological samples were identified during the literature search, the following table provides a template for summarizing such data once it is generated. This structured format allows for clear comparison across different sample types and analytical methods.

Table 1: Template for Quantitative Data Summary of this compound

| Sample Matrix | Analytical Method | Derivatization Method | Mean Concentration (± SD) | Range of Concentrations | Unit | Reference |

| e.g., Human Plasma | GC-MS | FAME | Data to be generated | Data to be generated | µg/mL | To be cited |

| e.g., Adipose Tissue | LC-MS/MS | None (direct analysis) | Data to be generated | Data to be generated | ng/g | To be cited |

| e.g., Cell Culture | GC-MS | FAME | Data to be generated | Data to be generated | pmol/10^6 cells | To be cited |

Experimental Protocols

The following are detailed protocols for the analysis of long-chain fatty acids, which can be adapted for this compound.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the extraction of total lipids from a biological sample, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0)

-

Chloroform, Methanol, Hexane (B92381) (all HPLC or GC grade)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

BF3-methanol (14%) or 2% H2SO4 in methanol

-

Saturated sodium bicarbonate solution

2. Sample Preparation and Lipid Extraction (Folch Method)

-

Homogenize the biological sample (e.g., tissue, plasma, cell pellet).

-

To 1 part of the homogenate, add 20 parts of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 parts of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

-

Dry the lipid extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reconstitute the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 14% BF3-methanol solution.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 2 mL of hexane, then vortex for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Transfer the final FAMEs extract to a GC vial for analysis.

4. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 100°C, hold for 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 240°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-500 |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |

5. Quantification

-

Create a calibration curve using the this compound standard, derivatized in the same manner as the samples.

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

For SIM mode, monitor characteristic ions of methyl (E)-nonadec-7-enoate. The molecular ion would be at m/z 310.5. Characteristic fragment ions for long-chain FAMEs include m/z 74 (McLafferty rearrangement) and ions corresponding to the loss of the methoxy (B1213986) group (M-31) and cleavage at different points along the alkyl chain.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the direct analysis of the free fatty acid without derivatization, which can be advantageous for certain applications.

1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS): e.g., C17:0-d33 or other stable isotope-labeled fatty acid

-

Acetonitrile, Methanol, Water, Formic Acid (all LC-MS grade)

2. Sample Preparation and Extraction

-

To 100 µL of plasma or homogenized tissue, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | -3.0 kV |

| Desolvation Temperature | 350°C |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

4. MRM Transitions

-

MRM transitions need to be optimized by infusing a standard solution of this compound.

-

The precursor ion will be the deprotonated molecule [M-H]⁻, which for this compound is m/z 295.5.

-

Product ions will result from collision-induced dissociation (CID) of the precursor ion. A common product ion for fatty acids is the loss of the carboxyl group as CO2 (m/z 44), resulting in a fragment of m/z 251.5. Another potential fragment is the carboxylate anion itself (m/z 45).

-

Example MRM transition to be optimized: Precursor ion (Q1): 295.5 -> Product ion (Q3): 251.5 (for quantification) and 295.5 -> 45.0 (for confirmation).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Hypothetical Metabolic Pathway

While the specific metabolic pathway for this compound is not well-documented, a putative pathway can be inferred from the general metabolism of odd-chain and unsaturated fatty acids. The following diagram illustrates a hypothetical beta-oxidation pathway. Odd-chain fatty acids are generally metabolized to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.[1] Unsaturated fatty acids require additional enzymes, such as an isomerase, to handle the double bond.[1]

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the analysis of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). It covers sample preparation, derivatization, and the core principles of GC-MS analysis, tailored for professionals in research and drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1][2] Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile compounds, typically fatty acid methyl esters (FAMEs), before analysis by GC-MS.[1][2] This methodology is crucial for understanding the role of fatty acids in various physiological and pathological processes, including their function as signaling molecules and their involvement in metabolic diseases.[3][4]

Experimental Protocols

A typical GC-MS based analytical method for fatty acid analysis involves three main stages: extraction of fatty acids from the sample matrix, derivatization of the fatty acids, and finally, the GC-MS analysis itself.[5]

Protocol 1: Extraction of Total Fatty Acids from Biological Samples

This protocol is a modification of the widely used Folch and Bligh & Dyer methods and is suitable for various biological samples such as plasma, tissues, and cell cultures.[5][6]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard solution (e.g., heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenization: Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v). For plasma or cell pellets, add the chloroform/methanol mixture directly to the sample. The final volume of the solvent mixture should be 20 times the volume of the sample.[6]

-

Internal Standard: Add a known amount of internal standard to the sample mixture. This is crucial for accurate quantification and compensates for any loss during sample preparation.

-

Extraction: Vortex the mixture vigorously for 2-3 minutes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again for 1 minute. Centrifuge at 3000 x g for 5 minutes to facilitate phase separation.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed esterification is a common method for preparing FAMEs from both free fatty acids and those contained within complex lipids.[1]

Materials:

-

BF₃-Methanol (12-14% Boron Trifluoride in methanol)

-

Saturated NaCl solution

-

Heating block or water bath

-

Screw-capped glass tubes with PTFE liners

Procedure:

-

Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the dried lipid extract from Protocol 1.[1]

-

Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[1]

-

Cooling: Cool the tube to room temperature.

-

Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[7]

-

Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Data Presentation

Quantitative analysis of fatty acids by GC-MS allows for the determination of the relative abundance of different fatty acids in a sample. The following tables provide example data for fatty acid composition in human plasma and a cancer cell line.

Table 1: Fatty Acid Composition in Human Plasma

| Fatty Acid | Retention Time (min) | Concentration (nmol/mL) - Healthy Control | Concentration (nmol/mL) - Type 2 Diabetes |

| Caprylic acid (C8:0) | 10.2 | 0.68 ± 0.30 | 0.86 ± 0.45 |

| Capric acid (C10:0) | 12.5 | 0.35 ± 0.25 | 0.53 ± 0.36 |

| Lauric acid (C12:0) | 14.8 | 0.68 ± 0.99 | - |

| Myristic acid (C14:0) | 17.0 | 12.63 ± 7.76 | - |

| Palmitic acid (C16:0) | 19.1 | 66.44 ± 15.23 | - |

| Palmitoleic acid (C16:1) | 19.3 | 10.08 ± 7.49 | - |

| Stearic acid (C18:0) | 21.1 | 18.92 ± 4.94 | - |

| Oleic acid (C18:1) | 21.3 | 38.91 ± 19.56 | - |

| Linoleic acid (C18:2) | 21.5 | 136.29 ± 84.23 | - |

| Arachidonic acid (C20:4) | 23.4 | 1.18 ± 0.31 | - |

Data adapted from a study on free fatty acids in human plasma of healthy and diabetic subjects.[8] Note: Some values for the diabetic group were not provided in the source.

Table 2: Relative Abundance of Fatty Acids in RAW264.7 Macrophage Cell Line

| Fatty Acid | Retention Time (min) | Relative Abundance (%) - Control | Relative Abundance (%) - LPS-stimulated |

| Myristic acid (C14:0) | 17.1 | 3.5 | 4.2 |

| Palmitic acid (C16:0) | 19.2 | 25.8 | 28.1 |

| Palmitoleic acid (C16:1) | 19.4 | 8.2 | 7.5 |

| Stearic acid (C18:0) | 21.2 | 15.1 | 14.3 |

| Oleic acid (C18:1) | 21.4 | 30.7 | 29.5 |

| Linoleic acid (C18:2) | 21.6 | 1.2 | 1.0 |

| Arachidonic acid (C20:4) | 23.5 | 0.8 | 1.5 |

| Eicosapentaenoic acid (C20:5) | 23.7 | 0.3 | 0.2 |

| Docosahexaenoic acid (C22:6) | 25.8 | 0.5 | 0.3 |

Data derived from a study on fatty acid metabolomics in a RAW264.7 cell inflammatory model.[9][10] The table presents a simplified representation of the data.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.

Table 3: Typical GC-MS Parameters for FAME Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Oven Temperature Program | Initial temperature 50-100°C, hold for 1-2 min, ramp at 10-25°C/min to 200-240°C, hold for 5-10 min[10][11] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

Mandatory Visualization

Signaling Pathways

Fatty acids are not only essential components of cell membranes and energy sources but also act as signaling molecules that regulate various cellular processes.[3][4] They can activate specific G protein-coupled receptors (GPCRs) on the cell surface, such as FFAR1 (GPR40) and FFAR4 (GPR120), and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[1][12]

Caption: Fatty acid signaling through membrane and nuclear receptors.

Experimental Workflow

The overall workflow for GC-MS analysis of fatty acids involves several sequential steps, from sample collection to data analysis.

Caption: General workflow for fatty acid analysis by GC-MS.

References

- 1. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jfda-online.com [jfda-online.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]

- 12. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

Application Notes and Protocols for the HPLC Analysis of (E)-nonadec-7-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-nonadec-7-enoic acid is a long-chain monounsaturated fatty acid. Accurate and sensitive quantification of this and other fatty acids is crucial in various fields, including metabolic research, drug development, and food science. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of fatty acids. However, due to the lack of a strong UV chromophore in their native form, direct UV detection of non-conjugated fatty acids like this compound can be challenging.[1][2]

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, with a focus on a pre-column derivatization method to enhance detection sensitivity. The protocols are designed to be adaptable for various research and development applications.

Principle of the Method

To overcome the low UV absorbance of this compound, a pre-column derivatization step is employed. The carboxylic acid group of the fatty acid is reacted with a labeling reagent that introduces a highly UV-absorbent or fluorescent moiety. This derivatization significantly enhances the sensitivity of the detection.[3][4][5] The derivatized fatty acid is then separated from other components in the sample by reversed-phase HPLC and quantified using a UV or fluorescence detector.

A common and effective derivatizing agent for fatty acids is 2,4'-dibromoacetophenone (B128361).[3] This reagent reacts with the carboxylate group of the fatty acid in the presence of a catalyst to form a phenacyl ester derivative, which has strong UV absorbance at approximately 254 nm.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

This protocol is a general guideline for the extraction of total lipids from a biological sample (e.g., plasma, tissue homogenate).

Materials:

-

0.9% NaCl solution

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 mL of the sample, add 2 mL of methanol followed by 1 mL of chloroform. Vortex for 2 minutes.

-

Add an additional 1 mL of chloroform and vortex for 30 seconds.

-

Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for saponification and derivatization.

II. Saponification (Hydrolysis of Esterified Fatty Acids)

This step is necessary to release this compound from its esterified forms (e.g., triglycerides, phospholipids).

Materials:

-

2 M NaOH in methanol

-

6 M HCl

-

Water bath

Procedure:

-

To the dried lipid extract, add 2 mL of 2 M NaOH in methanol.

-

Incubate at 80°C for 1 hour in a sealed tube.

-

Allow the solution to cool to room temperature.

-

Acidify the mixture to a pH of approximately 2 by adding 1 mL of 6 M HCl.

-

Extract the free fatty acids by adding 3 mL of hexane and vortexing for 2 minutes.

-

Centrifuge at 1500 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube. Repeat the extraction twice more.

-

Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

III. Pre-column Derivatization with 2,4'-Dibromoacetophenone

This protocol describes the derivatization of the extracted free fatty acids.

Materials:

-

2,4'-dibromoacetophenone solution (12 g/L in acetone)

-

Triethylamine (B128534) solution (10 g/L in acetone)

-

Acetic acid solution (2 g/L in acetone)

-

Water bath or heating block

Procedure:

-

To the dried free fatty acid residue, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.[3]

-

Seal the reaction vial and heat at 50°C for 2 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Stop the reaction by adding 100 µL of the acetic acid solution.[3]

-

The resulting solution containing the derivatized fatty acids is now ready for HPLC analysis.

HPLC Analysis

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient Program | Start with 80% A, increase to 100% A over 30 minutes, hold for 10 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV Detector set at 254 nm |

| Injection Volume | 20 µL |

Note: The gradient program may need to be optimized depending on the specific C18 column used and the complexity of the sample matrix to achieve the best separation of this compound from other fatty acids.

Quantitative Data

The following table provides expected performance characteristics for the HPLC analysis of derivatized long-chain fatty acids, which can be used as a benchmark for the analysis of this compound. Actual values should be determined during method validation.

| Parameter | Expected Value (based on similar fatty acids) | Reference |

| Retention Time (min) | 15 - 25 (highly dependent on the specific C19:1 isomer and exact HPLC conditions) | |

| Linearity (R²) | > 0.999 | [5] |

| Limit of Detection (LOD) | 0.2 - 1.0 ng/mL | [5] |

| Limit of Quantification (LOQ) | 0.7 - 3.0 ng/mL | |

| Precision (%RSD) | < 5% | |

| Accuracy/Recovery (%) | 90 - 110% |

Visualizations

Caption: Overall experimental workflow for the HPLC analysis of this compound.

Caption: Derivatization of this compound with 2,4'-dibromoacetophenone.

References

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Long-Chain Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of long-chain fatty acids.[1] As a cornerstone of lipidomics, NMR provides detailed insights into fatty acid composition, saturation levels, and the positions of double bonds within complex mixtures, often with minimal sample preparation and without the need for chemical derivatization.[2] This makes it an invaluable tool in food science, disease diagnosis, and drug development, where the profile of fatty acids can serve as a critical biomarker.[3][4] This document provides detailed application notes and experimental protocols for the analysis of long-chain fatty acids using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Application Notes

Structural Characterization and Quantification with 1D NMR

1D NMR, encompassing both ¹H and ¹³C NMR, is the foundational approach for analyzing long-chain fatty acids.[1] ¹H NMR is particularly useful for rapid quantification due to its high sensitivity and the direct proportionality between signal integrals and the number of protons.[5][6] ¹³C NMR offers a wider spectral width, providing better resolution of individual carbon signals, which is advantageous for detailed structural analysis.[7]

¹H NMR Spectroscopy

¹H NMR spectra of fatty acids display characteristic signals that allow for the identification and quantification of different acyl groups.[8] Key signals can be used to calculate the percentage of saturated fatty acids (SFA), monounsaturated fatty acids (MUFA), and polyunsaturated fatty acids (PUFA).[9] For instance, the terminal methyl protons of ω-3 fatty acids are shifted slightly downfield compared to other fatty acids, enabling their specific quantification.[10][11]

Table 1: Characteristic ¹H NMR Chemical Shifts (δ) for Long-Chain Fatty Acids in CDCl₃

| Proton Group | Signal Description | Chemical Shift (δ) ppm | Key Fatty Acids |

|---|---|---|---|

| Terminal Methyl (-CH₃) | Triplet | 0.84 - 0.92 | All |

| Terminal Methyl (ω-3) | Triplet | ~0.97 | α-Linolenic Acid (ALA), EPA, DHA |

| Methylene Chain (-(CH₂)n-) | Multiplet | 1.22 - 1.42 | All |

| β-Methylene to Carbonyl (-CH₂-CH₂-COOH) | Multiplet | 1.56 - 1.68 | All |

| Allylic (-CH₂-CH=) | Multiplet | 1.96 - 2.12 | Oleic, Linoleic, Linolenic |

| α-Methylene to Carbonyl (-CH₂-COOH) | Triplet | 2.29 - 2.30 | All |

| Bis-allylic (=CH-CH₂-CH=) | Multiplet | 2.77 - 2.81 | Linoleic, Linolenic |

| Olefinic (-CH=CH-) | Multiplet | 5.30 - 5.54 | Oleic, Linoleic, Linolenic |

Source: Data compiled from multiple sources.[1][7][12]

¹³C NMR Spectroscopy

With its larger chemical shift range, ¹³C NMR provides more detailed structural information than ¹H NMR, resolving signals from individual carbon atoms along the fatty acid chain.[7][8] This allows for the unambiguous identification of different fatty acids within a mixture and provides insights into cis/trans isomerism.[13]

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) for Long-Chain Fatty Acids in CDCl₃

| Carbon Group | Signal Description | Chemical Shift (δ) ppm | Key Fatty Acids |

|---|---|---|---|

| Terminal Methyl (ω-1) | Singlet | ~14.1 | All |

| Methylene Chain (-(CH₂)n-) | Singlet | 22.0 - 35.0 | All |

| Allylic Carbons | Singlet | ~27.2 | Oleic, Linoleic |

| Bis-allylic Carbon | Singlet | ~25.6 | Linoleic, Linolenic |

| Olefinic Carbons | Singlet | 127.0 - 132.0 | Oleic, Linoleic, Linolenic |

| α-Carbonyl Carbon (C2) | Singlet | ~34.0 | All |

| Carboxyl Carbon (C1) | Singlet | ~180.0 | All (Free Fatty Acid) |

| Ester Carbonyl Carbon | Singlet | 172.0 - 175.0 | Triacylglycerols, Esters |

Source: Data compiled from multiple sources.[7][14][15]

Application in Health and Disease: The Omega-6/Omega-3 Ratio

The ratio of omega-6 (ω-6) to omega-3 (ω-3) polyunsaturated fatty acids is a crucial indicator of inflammatory balance and cardiovascular health.[4] NMR spectroscopy provides a rapid and reliable method to determine this ratio in biological samples.[4][16] This is highly relevant in drug development and clinical research for monitoring the efficacy of interventions aimed at modulating lipid profiles.

The metabolic processing of ω-6 (e.g., linoleic acid) and ω-3 (e.g., α-linolenic acid) fatty acids leads to the production of pro-inflammatory and anti-inflammatory eicosanoids, respectively. An imbalance in this ratio is linked to various chronic diseases.

Detailed Structural Elucidation with 2D NMR

While 1D NMR is excellent for quantification, complex mixtures or novel structures require 2D NMR techniques to resolve overlapping signals and establish atomic connectivity.[8]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems within the fatty acid chain. For example, it can trace the connectivity from the olefinic protons to the allylic protons.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is extremely powerful for assigning carbon signals based on the more easily assigned proton spectrum.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This technique is crucial for identifying long-range connectivities, such as linking olefinic protons to allylic carbons, which helps in determining the precise location of double bonds.[8]

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of long-chain fatty acids. Instrument-specific parameters should be optimized by the user.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Weighing: Accurately weigh 5-10 mg of the fatty acid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean vial.[17] For quantitative analysis (qNMR), also weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).[1] The standard should have a simple spectrum with at least one peak that does not overlap with sample signals.

-

Dissolving: Add 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[17] Vortex briefly to ensure the sample is fully dissolved.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[17] Ensure the sample height in the tube is at least 4.5 cm.[17]

-

Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Quantitative ¹H NMR (qNMR) Acquisition

This protocol is optimized for accurate quantification.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Parameter Optimization:

-

Pulse Angle: Set the excitation pulse angle to 90° to maximize the signal.[1]

-

Relaxation Delay (D1): This is the most critical parameter for quantification.[18] Determine the spin-lattice relaxation time (T₁) for the protons of interest using an inversion-recovery experiment. Set the relaxation delay (D1) to be at least 5 times the longest T₁ value to ensure complete relaxation between scans. A typical starting value is 30 seconds.

-

Acquisition Time (AQ): Use a sufficient acquisition time (e.g., 2-4 seconds) to ensure good data resolution.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio (S/N > 100:1 for signals to be integrated).[9]

-

-

Acquisition: Acquire the Free Induction Decay (FID).

-

Processing:

-

Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).

-

Perform a Fourier Transform.

-

Manually and carefully phase the spectrum and apply baseline correction across the entire spectral width.[6]

-

-

Quantification: Integrate the well-resolved signal of the internal standard and the characteristic signals of the fatty acids. Calculate the concentration or relative amounts using the standard qNMR equations that account for the integral values, number of protons, molecular weights, and initial sample/standard weights.[11]

Protocol 3: ¹³C NMR Acquisition

-

Instrument Setup: Follow step 1 from the qNMR protocol.

-

Acquisition Parameters:

-

Experiment Type: Use a standard ¹³C experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: A 30-45° pulse angle is common to reduce the experiment time.

-

Relaxation Delay (D1): A shorter delay (e.g., 2-5 seconds) is often used for qualitative analysis. For quantitative ¹³C NMR, inverse-gated decoupling and a long relaxation delay are required, but this is time-consuming.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Processing: Process the data similarly to the ¹H spectrum.

Protocol 4: 2D NMR Acquisition (COSY, HSQC, HMBC)

-

Instrument Setup: A well-shimmed ¹H spectrum is a prerequisite.

-

Acquisition Parameters (General):

-

Select the desired 2D experiment (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf on Bruker systems).

-

Spectral Width: Set the spectral widths in both dimensions (F1 and F2) to encompass all signals of interest.

-

Number of Increments (F1): Typically 256 to 512 increments are used in the indirect dimension (F1).

-

Number of Scans (NS): Use 2 to 16 scans per increment, depending on the sample concentration.

-

-

Acquisition: Run the 2D experiment. Total acquisition time can range from 30 minutes to several hours.[8]

-

Processing: Process the 2D data using the appropriate window functions (e.g., sine-bell) for both dimensions, followed by 2D Fourier Transform, phasing, and baseline correction.

-

Analysis: Analyze the cross-peaks to establish correlations and confirm structural assignments.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of nuclear magnetic resonance in lipid analyses: An emerging powerful tool for lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The NMR-measured omega-6/omega-3 fatty acid ratio improves cardiovascular risk prediction [frontiersin.org]

- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 6. emerypharma.com [emerypharma.com]

- 7. psecommunity.org [psecommunity.org]

- 8. magritek.com [magritek.com]

- 9. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ilps.org [ilps.org]

- 11. aocs.org [aocs.org]

- 12. researchgate.net [researchgate.net]

- 13. aocs.org [aocs.org]

- 14. epic.awi.de [epic.awi.de]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. How to make an NMR sample [chem.ch.huji.ac.il]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Anwendungs- und Protokollhinweise: Derivatisierung von (E)-Nonadec-7-ensäure für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Application Note beschreibt detaillierte Protokolle für die chemische Derivatisierung von (E)-Nonadec-7-ensäure, einer langkettigen ungesättigten Fettsäure, zur Vorbereitung auf die Analyse mittels Gaschromatographie (GC). Die direkte Analyse von freien Fettsäuren wie (E)-Nonadec-7-ensäure mittels GC ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit problematisch, was zu schlechter Peakform und ungenauer Quantifizierung führen kann.[1][2] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, was die chromatographische Trennung und Detektion erheblich verbessert.[1] Es werden zwei gängige und effektive Methoden vorgestellt: die säurekatalysierte Veresterung zu Fettsäuremethylestern (FAMEs) mit Bor-Trifluorid-Methanol und die Silylierung zu Trimethylsilylestern (TMS) mit BSTFA.

Einleitung

Die Gaschromatographie, oft gekoppelt mit Massenspektrometrie (GC-MS), ist eine leistungsstarke Technik zur Trennung, Identifizierung und Quantifizierung von Fettsäuren.[1] Freie Fettsäuren neigen jedoch dazu, Wasserstoffbrückenbindungen zu bilden, was zu Adsorptionsproblemen an der GC-Säule führt. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt unerlässlich. Die gängigste Methode ist die Umwandlung von Fettsäuren in ihre entsprechenden Fettsäuremethylester (FAMEs).[1] Diese Derivate sind flüchtiger, thermisch stabiler und weisen eine deutlich geringere Polarität auf, was zu scharfen, symmetrischen Peaks und verbesserten Trennungen führt.[3] Eine alternative Methode ist die Silylierung, bei der ein aktiver Wasserstoff durch eine Trimethylsilylgruppe (TMS) ersetzt wird, was ebenfalls die Flüchtigkeit erhöht und die Polarität reduziert.[4] In dieser Application Note werden schrittweise Protokolle für beide Methoden zur Analyse von (E)-Nonadec-7-ensäure bereitgestellt.

Prinzip der Methoden

Veresterung zu FAMEs

Die Veresterung ist eine chemische Reaktion, bei der die Carboxylgruppe (-COOH) der Fettsäure mit einem Alkohol (hier Methanol) reagiert, um einen Ester zu bilden. Die Reaktion wird durch einen Säurekatalysator, typischerweise Bor-Trifluorid (BF₃), beschleunigt.[5] BF₃ protoniert ein Sauerstoffatom der Carboxylgruppe, wodurch diese reaktiver wird und der nukleophile Angriff durch Methanol erleichtert wird. Das Ergebnis ist der (E)-Nonadec-7-ensäuremethylester, der für die GC-Analyse ideal geeignet ist.

Silylierung zu TMS-Estern

Bei der Silylierung wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilylgruppe (-Si(CH₃)₃) ersetzt.[4] Als Reagenz wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) verwendet, oft mit einem Katalysator wie Trimethylchlorsilan (TMCS).[1][2] Die resultierenden TMS-Ester sind thermisch stabil und flüchtig, was eine gute chromatographische Leistung ermöglicht.[4]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.

Bildunterschrift 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse.

Detaillierte Experimentelle Protokolle

Protokoll 1: Säurekatalysierte Veresterung mit BF₃-Methanol

Dieses Protokoll beschreibt die Umwandlung von (E)-Nonadec-7-ensäure in ihren Methylester (FAME).

Benötigte Materialien und Reagenzien:

-

(E)-Nonadec-7-ensäure Probe

-

Bor-Trifluorid-Methanol-Lösung (12-14 % w/w)

-

Hexan oder Heptan (GC-Qualität)

-

Destilliertes Wasser

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Mikroreaktionsgefäße (5-10 mL) mit Schraubverschluss und PTFE-Dichtung

-

Pipetten, Heizblock, Vortex-Mischer, Zentrifuge

-

GC-Vials

Schritt-für-Schritt-Anleitung:

-

Einwaage: Wiegen Sie 1-10 mg der (E)-Nonadec-7-ensäure-Probe in ein Mikroreaktionsgefäß ein. Falls die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses zuerst unter einem sanften Stickstoffstrom.

-

Reagenz zugeben: Fügen Sie 2 mL der BF₃-Methanol-Lösung zum trockenen Rückstand hinzu.[1]

-

Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 10-15 Minuten bei 60 °C in einem Heizblock. Alternativ kann die Reaktion bei 100 °C für 5-10 Minuten durchgeführt werden, um die Reaktionszeit zu verkürzen.[1]

-

Abkühlen: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab.

-

Extraktion: Fügen Sie 1 mL Wasser und 1 mL Hexan hinzu.

-

Mischen: Verschließen Sie das Gefäß erneut und mischen Sie es kräftig für 30 Sekunden auf einem Vortex-Mischer, um die gebildeten FAMEs in die organische Hexan-Phase zu überführen.[1]

-

Phasentrennung: Lassen Sie die Phasen sich setzen. Eine Zentrifugation bei ca. 1.500 x g für 5 Minuten kann die Trennung beschleunigen.[1]

-

Probengewinnung: Überführen Sie die obere organische Phase (Hexan) vorsichtig in ein sauberes GC-Vial. Um restliches Wasser zu entfernen, kann die organische Phase über eine kleine Menge wasserfreies Natriumsulfat gegeben werden.

-

Analyse: Die Probe ist nun bereit für die Injektion in das GC-System.

Protokoll 2: Silylierung mit BSTFA

Dieses Protokoll beschreibt die Umwandlung von (E)-Nonadec-7-ensäure in ihren TMS-Ester.

Benötigte Materialien und Reagenzien:

-

(E)-Nonadec-7-ensäure Probe

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Aprotisches Lösungsmittel (z.B. Acetonitril oder Dichlormethan, GC-Qualität)

-

GC-Vials mit Septumkappen

-

Pipetten, Heizblock, Vortex-Mischer

Schritt-für-Schritt-Anleitung:

-

Probenvorbereitung: Lösen Sie die (E)-Nonadec-7-ensäure-Probe in einem aprotischen Lösungsmittel (z.B. 1 mg/mL in Acetonitril) und geben Sie eine definierte Menge (z.B. 100 µL) in ein GC-Vial.[1][2]

-

Reagenz zugeben: Fügen Sie das Silylierungsreagenz (z.B. 50 µL BSTFA mit 1% TMCS) hinzu.[1][2] Ein molarer Überschuss des Reagenzes ist wichtig.

-

Reaktion: Verschließen Sie das Vial sofort, mischen Sie es für 10 Sekunden auf einem Vortex-Mischer und erhitzen Sie es für 60 Minuten bei 60 °C.[1][2]

-

Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

-

Analyse: Die Probe kann direkt in das GC-System injiziert werden. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

Bildunterschrift 2: Vereinfachte Darstellung der Veresterungs- und Silylierungsreaktionen.

Gaschromatographische Analyse (GC-MS)

Die Analyse der derivatisierten Proben erfolgt typischerweise mittels GC-MS. Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

Tabelle 1: Typische GC-MS-Bedingungen für die FAME-Analyse

| Parameter | Einstellung |

| GC-System | Agilent 8890 GC oder äquivalent |

| MS-System | Agilent 5977B MSD oder äquivalent |

| Säule | DB-23, DB-WAX oder äquivalente polare Säule (z.B. 30 m x 0.25 mm ID, 0.25 µm Film) |

| Trägergas | Helium, konstante Flussrate 1.2 mL/min |

| Injektor | Split/Splitless, 250 °C |

| Injektionsvolumen | 1 µL |

| Split-Verhältnis | 20:1 (kann je nach Konzentration angepasst werden) |

| Ofenprogramm | Start bei 100 °C (halten für 2 min), dann mit 10 °C/min auf 200 °C, dann mit 5 °C/min auf 240 °C (halten für 5 min) |

| MS-Transferline | 250 °C |

| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230 °C |

| Quadrupol | 150 °C |

| Akquisitionsmodus | Scan (m/z 40-500) oder Selected Ion Monitoring (SIM) für höhere Sensitivität |

Quantitative Ergebnisse

Die Quantifizierung erfolgt durch Integration der Peakflächen und Vergleich mit einem internen oder externen Standard. Die Wahl der Derivatisierungsmethode kann die Ausbeute und Wiederfindung beeinflussen. Die Veresterung mit BF₃-Methanol gilt als sehr robust und liefert in der Regel hohe Ausbeuten.[6]

Tabelle 2: Vergleich der Derivatisierungsmethoden (Beispieldaten)

| Parameter | Veresterung (BF₃-Methanol) | Silylierung (BSTFA) |

| Reaktionszeit | 10 - 15 Minuten | 60 Minuten |

| Reaktionstemperatur | 60 - 100 °C | 60 °C |

| Notwendige Aufarbeitung | Flüssig-Flüssig-Extraktion | Keine (direkte Injektion) |

| Relative Ausbeute (%) | > 96%[6] | ~ 95% |

| Wiederholbarkeit (RSD, n=5) | < 3% | < 4% |

| Stabilität des Derivats | Sehr stabil | Feuchtigkeitsempfindlich |

Hinweis: Die in Tabelle 2 dargestellten Werte sind typische, repräsentative Daten zur Veranschaulichung und basieren auf Literaturangaben für Fettsäuren. Die tatsächlichen Ergebnisse können je nach Laborbedingungen und Probenmatrix variieren.

Fehlerbehebung

-

Keine oder niedrige Peaks: Überprüfen Sie die Aktivität der Reagenzien. BF₃-Methanol und Silylierungsreagenzien sind feuchtigkeitsempfindlich. Stellen Sie sicher, dass die Probe vor der Derivatisierung vollständig trocken ist.

-

Peak-Tailing: Dies kann auf eine unvollständige Derivatisierung hindeuten. Erwägen Sie eine Verlängerung der Reaktionszeit oder eine Erhöhung der Temperatur. Es kann auch auf Probleme im GC-System (z.B. aktive Stellen im Injektorliner) hinweisen.

-

Zusätzliche Peaks: Verunreinigungen in Lösungsmitteln oder Reagenzien können zusätzliche Peaks verursachen. Führen Sie eine Reagenzien-Leerprobe durch, um die Quelle zu identifizieren.

Haftungsausschluss: Diese Application Note dient nur zu Informationszwecken. Die Protokolle sollten vor der Anwendung validiert werden. Beachten Sie stets die Sicherheitsdatenblätter für alle verwendeten Chemikalien.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. gcms.cz [gcms.cz]

- 4. Silylierungsreagenz, BSTFA (N,O-Bis[trimethylsilyl]trifluoracetamid), Vial, 25 g [restek.com]

- 5. aocs.org [aocs.org]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (E)-nonadec-7-enoic Acid as a Robust Internal Standard for Quantitative Lipidomics

Introduction